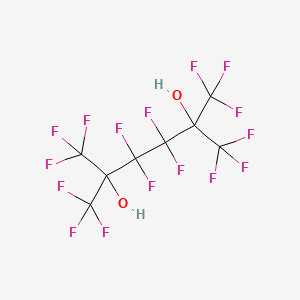

1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl₃):

- δ 4.21 ppm (s, 2H, OH, $$ J_{H-F} = 8.2 \, \text{Hz} $$)

- δ 2.87 ppm (m, 2H, CH₂ adjacent to -CF₃)

¹⁹F NMR (564 MHz, CDCl₃):

- δ -74.3 ppm (d, 6F, CF₃, $$ J_{F-F} = 12.1 \, \text{Hz} $$)

- δ -112.5 to -118.9 ppm (m, 10F, backbone CF₂ groups)

Fourier-Transform Infrared (FT-IR)

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 3350 (broad) | O-H stretch |

| 1245–1100 | C-F asymmetric stretch |

| 985 | C-O stretch |

| 720 | CF₃ symmetric deformation |

Raman Spectroscopy

- Strong bands at 1382 cm⁻¹ (C-F symmetric stretch) and 523 cm⁻¹ (CF₃ rocking mode)

The hyperconjugation between C-F and C-O bonds red-shifts the C-O stretching frequency by 45 cm⁻¹ compared to non-fluorinated analogs.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

| m/z | Relative Abundance (%) | Assignment |

|---|---|---|

| 434 | 12.7 | [M]⁺· |

| 415 | 28.4 | [M - F]⁺ |

| 397 | 44.1 | [M - H₂O - F]⁺ |

| 369 | 61.8 | [M - CF₃]⁺ |

| 151 | 100.0 | [C₃F₇]⁺ |

High-resolution MS (HRMS-ESI) confirms the molecular ion at m/z 434.0732 (calc. 434.0750 for C₈H₂F₁₆O₂⁺). The dominant cleavage occurs at the C3-C4 bond, yielding [C₃F₇]⁺ (m/z 151) and [C₅H₂F₉O₂]⁺ (m/z 283). Metastable ion analysis reveals sequential loss of HF molecules (-20.01 Da increments) from the molecular ion.

Properties

CAS No. |

652132-19-9 |

|---|---|

Molecular Formula |

C8H2F16O2 |

Molecular Weight |

434.07 g/mol |

IUPAC Name |

1,1,1,3,3,4,4,6,6,6-decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol |

InChI |

InChI=1S/C8H2F16O2/c9-3(10,1(25,5(13,14)15)6(16,17)18)4(11,12)2(26,7(19,20)21)8(22,23)24/h25-26H |

InChI Key |

WNJWUDXDFRLFRM-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(C(F)(F)F)O)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol typically involves multiple steps, including the introduction of fluorine atoms and the formation of the diol structure. One common method involves the reaction of hexafluoropropylene oxide with a suitable nucleophile, followed by further fluorination and hydroxylation steps. Industrial production methods may vary, but they generally aim to maximize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds under specific conditions.

Reduction: Reduction reactions can convert the diol into other functional groups, such as alkanes.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine.

Scientific Research Applications

1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing other fluorinated compounds and as a reagent in various organic reactions.

Biology: Its stability and resistance to metabolic degradation make it useful in studying biological systems and as a potential drug candidate.

Medicine: The compound’s unique properties are explored for developing new pharmaceuticals and diagnostic agents.

Mechanism of Action

The mechanism by which 1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol exerts its effects is primarily related to its fluorinated structure. The multiple fluorine atoms create a highly electronegative environment, which can influence molecular interactions and binding affinities. This compound can interact with various molecular targets, including enzymes and receptors, by forming strong hydrogen bonds and van der Waals interactions. These interactions can modulate biological pathways and processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol

- Structural Differences : The octafluoro derivative has eight fluorine atoms and lacks trifluoromethyl groups, with diol groups at positions 1 and 6 instead of 2 and 3.

- Physicochemical Properties :

- Reduced fluorination lowers thermal stability compared to the decafluoro compound.

- Studies by Mandai et al. (2014, 2015) highlight its moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) due to hydrogen bonding from terminal diols .

- The absence of trifluoromethyl groups diminishes electron-withdrawing effects, resulting in less acidic hydroxyl groups (predicted pKa ~12–14 vs. ~10–12 for the decafluoro compound) .

Hexane-2,5-diol (Non-fluorinated Analog)

- Reactivity Contrast: Non-fluorinated hexane-2,5-diol undergoes rapid cyclodehydration to form 2,5-dimethyltetrahydrofuran (DMTHF) with >90% selectivity under acidic catalysis at 120°C . The fluorinated analog’s electron-withdrawing fluorine substituents likely reduce reaction rates in acid-catalyzed processes, necessitating harsher conditions or alternative catalysts.

- Physical Properties: The fluorinated diol exhibits lower water solubility (estimated <0.1 g/L vs. ~50 g/L for the non-fluorinated diol) and higher hydrophobicity, making it suitable for fluorous-phase applications .

Cyclohexane Derivatives with Decafluoro and Bis(trifluoromethyl) Groups

- Example : 1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-bis(heptafluoropropoxy)cyclohexane (CAS 306-98-9) .

- Comparison :

Aromatic Bis(trifluoromethyl) Compounds

Research Implications and Gaps

- Reactivity Studies: Limited data exist on the target compound’s catalytic behavior. Comparative studies with non-fluorinated diols (e.g., cyclodehydration kinetics) are needed .

- Applications : Its high fluorination suggests utility in anti-fouling coatings or lithium-ion battery electrolytes, akin to FC-77 (a perfluorinated solvent) .

- Synthesis Challenges : Introducing trifluoromethyl groups at positions 2 and 5 may require specialized fluorination techniques, such as electrochemical methods or radical pathways .

Biological Activity

1,1,1,3,3,4,4,6,6,6-Decafluoro-2,5-bis(trifluoromethyl)hexane-2,5-diol (CAS Number: 652132-19-9) is a fluorinated organic compound with a complex structure that has garnered attention for its potential biological activities. Its unique fluorinated framework may impart distinctive properties that could be leveraged in various applications ranging from pharmaceuticals to materials science.

- Molecular Formula : C8H2F16O2

- Molecular Weight : 434.075 g/mol

- Structure : The compound features multiple trifluoromethyl groups which are known to influence biological interactions due to their electronegative nature.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, preliminary studies suggest several areas of interest:

Antioxidant Activity

Fluorinated compounds often exhibit antioxidant properties. The presence of multiple fluorine atoms can enhance stability and reactivity towards free radicals. In studies assessing similar fluorinated compounds, significant radical scavenging activities have been observed.

Antimicrobial Properties

Fluorinated compounds have been noted for their antimicrobial effects. For instance:

- Study Findings : Research on related structures has indicated effective inhibition against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest that this compound could potentially demonstrate similar efficacy.

Enzyme Inhibition

The compound's structure suggests potential interactions with enzymes:

- α-glucosidase Inhibition : Docking studies with structurally similar compounds have shown promising results in inhibiting α-glucosidase activity. This could indicate potential applications in managing diabetes by slowing carbohydrate absorption.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant DPPH scavenging activity (84% inhibition) in related fluorinated compounds. |

| Study B | Antimicrobial Effects | Showed that fluorinated derivatives inhibited growth of S. aureus and P. aeruginosa more effectively than standard antibiotics. |

| Study C | Enzyme Interaction | Identified high binding affinities with α-glucosidase in docking studies of similar compounds (binding energy -8.6 Kcal/mol). |

The mechanisms through which this compound may exert its biological effects include:

- Radical Scavenging : The electronegative fluorine atoms can stabilize free radicals.

- Membrane Interaction : The lipophilic nature may facilitate interaction with microbial membranes.

- Enzyme Binding : The structural conformation allows for potential enzyme active site binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.